Cas no 1448140-80-4 ((E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide)

(E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide
- (E)-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethenesulfonamide
- (E)-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
- AKOS024562356
- 1448140-80-4
- F6439-4065
- (E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide
-
- インチ: 1S/C18H18N4O2S/c23-25(24,15-9-16-4-2-1-3-5-16)20-12-14-22-13-8-18(21-22)17-6-10-19-11-7-17/h1-11,13,15,20H,12,14H2/b15-9+
- InChIKey: CDYLDJOVSYTVDJ-OQLLNIDSSA-N
- ほほえんだ: C(/S(NCCN1C=CC(C2=CC=NC=C2)=N1)(=O)=O)=C\C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 354.11504700g/mol
- どういたいしつりょう: 354.11504700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 85.3Ų
(E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6439-4065-3mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-2μmol |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-1mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-4mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-20mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-100mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-15mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-30mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-10μmol |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6439-4065-2mg |
(E)-2-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide |
1448140-80-4 | 2mg |
$59.0 | 2023-09-09 |
(E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide 関連文献
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
(E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamideに関する追加情報
Introduction to (E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide (CAS No. 1448140-80-4)
(E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1448140-80-4, represents a confluence of heterocyclic chemistry and sulfonamide functionality, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound features a phenyl ring, an ethene moiety, and a sulfonamide group, all interconnected through a pyrazole ring that is further substituted with a pyridine moiety. This intricate arrangement not only contributes to the compound's distinct chemical identity but also opens up a wide array of potential interactions with biological targets. The presence of both pyrazole and pyridine rings suggests that this molecule may exhibit multiple pharmacophoric features, which could be exploited for the development of novel therapeutic agents.
In recent years, there has been a growing interest in the development of sulfonamide derivatives as pharmacological agents due to their broad spectrum of biological activities. Sulfonamides are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable scaffolds for drug design. The specific substitution pattern in (E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide may contribute to its unique pharmacological profile, potentially making it effective against a range of diseases.
One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory and autoimmune diseases. Recent studies have demonstrated that sulfonamide derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of (E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide, particularly the pyrazole and pyridine moieties, may enhance its ability to interact with these enzymes, thereby reducing inflammation and alleviating symptoms associated with chronic inflammatory conditions.
Furthermore, the compound's potential as an anti-cancer agent is another area of significant interest. Cancer cells often exhibit altered metabolic pathways and increased proliferation rates, making them susceptible to compounds that can disrupt these processes. The sulfonamide group in (E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide has been shown to interfere with key cellular processes in cancer cells, including DNA replication and cell division. Additionally, the presence of the phenyl ring may enhance the compound's ability to penetrate the blood-brain barrier, which is crucial for treating brain tumors and other central nervous system disorders.
The synthesis of (E)-2-phenyl-N-{2-3-(pyridin-4-yethyl)ethene}-1-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the pyrazole ring through condensation reactions, followed by substitution with the pyridine moiety. The introduction of the sulfonamide group is typically achieved through reaction with sulfonyl chlorides or sulfonyl anhydrides. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
The pharmacokinetic properties of this compound are also an important consideration in its development as a therapeutic agent. Factors such as solubility, stability, bioavailability, and metabolic clearance must be evaluated to determine its potential clinical utility. Preliminary studies suggest that (E)-2-phnnyl-N-{23(pyridin4yethyl)ethen}-1-sulfonamid exhibits good solubility in water and organic solvents, which may facilitate its formulation into various dosage forms. Additionally, its stability under different storage conditions indicates that it could be suitable for long-term use in pharmaceutical applications.
Evaluation of the compound's toxicity profile is another critical step in its development. In vitro toxicity assays are typically performed using cell lines derived from human tissues to assess potential adverse effects. These assays help identify any immediate toxicities or side effects that might be associated with the compound. If initial results are promising, further studies involving animal models can provide additional insights into its safety profile before human clinical trials are initiated.
The potential therapeutic applications of (E)-2-phnnyl-N{23(pyridin4yethyl)ethen}-1-sulfonamid extend beyond inflammation and cancer treatment. Emerging research suggests that it may also have antimicrobial properties, making it effective against bacteria and fungi that have developed resistance to conventional antibiotics. The sulfonamide group is known to disrupt bacterial cell wall synthesis, while the pyrazole and pyridine moieties may enhance its ability to interact with bacterial enzymes involved in metabolic pathways essential for survival.
In conclusion, (E)-2-phnnyl-N{23(pyridin4yethyl)ethen}-1-sulfonamid (CAS No. 1448140804) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it a promising candidate for further investigation in drug discovery efforts aimed at treating inflammation-related diseases such as rheumatoid arthritis and psoriasis, as well as various types of cancer including breast cancer and leukemia. Additionally, its antimicrobial properties may provide new strategies for combating drug-resistant infections.
1448140-80-4 ((E)-2-phenyl-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}ethene-1-sulfonamide) 関連製品
- 67231-51-0(8-ethoxy-2-imino-2H-chromene-3-carboxamide)
- 1883064-11-6(Methyl 2-[(1z)-6-bromo-2,3-dihydro-1h-inden-1-ylidene]acetate)
- 146041-17-0(Thiophene, 4-methyl-2-(methylthio)-)
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)
- 1806641-56-4(2-Cyano-3-formylphenylpropanal)
- 76460-93-0(Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate))
- 2201430-70-6(N-{3-4-(2-methylpropyl)-3-oxopiperazin-1-yl-3-oxopropyl}prop-2-enamide)
- 2228214-48-8(2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine)
- 1326929-76-3(1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide)
- 898789-07-6(3'-Methyl-3-(2-methylphenyl)propiophenone)




